1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methylpropan-1-one - 923512-19-0

1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methylpropan-1-one

Catalog Number: EVT-2980432
CAS Number: 923512-19-0
Molecular Formula: C18H20FN7O
Molecular Weight: 369.404
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of triazolopyrimidine derivatives often involves multi-step reactions. A common strategy is the construction of the triazole ring onto a pre-existing pyrimidine ring. [] This can be achieved through various methods, including:

  • Click Chemistry: This approach utilizes a copper-catalyzed azide-alkyne cycloaddition reaction to form the triazole ring. []
  • Condensation Reactions: These reactions involve the condensation of a hydrazine derivative with a pyrimidine bearing an appropriate leaving group. []
Molecular Structure Analysis

The molecular structure of triazolopyrimidines is well-documented, with crystal structures available for various derivatives. [, ] These structures typically reveal a planar or near-planar arrangement of the fused triazole and pyrimidine rings. The conformation and spatial orientation of substituents attached to these rings can significantly influence the biological activity of the molecule.

Mechanism of Action

The mechanism of action for triazolopyrimidines is diverse and depends on the specific substituents and the biological target . [] Some common mechanisms include:

Applications
  • Medicinal Chemistry: These compounds are being investigated for their potential as anticancer, antiviral, antibacterial, and anti-inflammatory agents. [] They serve as valuable tools for exploring structure-activity relationships and optimizing drug candidates.

{1S-[1α,2α,3β(1S,2R),5β]}-3-(7-{[2-(3,4-difluorophenyl)cyclopropyl]amino}-5-(propylthio)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol

    Compound Description: This compound is a potent inhibitor of the epidermal growth factor receptor (EGFR) and has shown significant anti-breast cancer activity against MDA-MB-231 and MCF-7 breast cancer cell lines. [, , , ] Pharmaceutical compositions containing this compound for oral administration have been developed and patented, demonstrating its potential as a therapeutic agent. [, ] Several intermediates used in its synthesis have also been patented. [, ] Co-crystals of this compound with acetylsalicylic acid have been prepared to improve its physicochemical properties, potentially enhancing its bioavailability and therapeutic efficacy. []

    Relevance: This compound shares the core [, , ]triazolo[4,5-d]pyrimidine scaffold with the target compound, 1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methylpropan-1-one. The presence of this shared structural motif suggests that both compounds may exhibit similar biological activities or target the same biological pathways, making this compound relevant to the study of the target compound.

[1,2,3]triazolo [4′,5′:3,4]pyrrolo[1,2‐a]thieno[2,3‐d] pyrimidine Derivatives

    Compound Description: These are a series of novel fused heterocyclic compounds designed and synthesized as potential anti-breast cancer agents targeting EGFR. [] These compounds were evaluated for their EGFR kinase inhibitory action and in vitro anti-breast cancer activity against MDA-MB-231 and MCF-7 breast cancer cell lines. [] The study identified two promising compounds within this series, 5g and 5i, which exhibited excellent anticancer activity against both cancer cell lines and potent EGFR kinase inhibitory activities. []

    Relevance: These compounds, while structurally distinct from the complete structure of the target compound 1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methylpropan-1-one, share the essential [, , ]triazolo[4,5-d]pyrimidine moiety. The exploration of this specific heterocyclic core across various studies highlights its significance as a pharmacophore in developing anticancer agents, particularly those targeting EGFR.

3-(3-iodoprop-2-yn-1-yl)thieno[2,3‐d]pyrimidin‐4(3H)‐one (Compound 4)

    Compound Description: This compound serves as a crucial synthetic intermediate in a study focused on developing novel anti-breast cancer agents. [] It is utilized in a single [3 + 2] reaction cycloaddition followed by a C-C bond coupling with various aryl azides to synthesize a series of [, , ]triazolo[4′,5′:3,4]pyrrolo[1,2‐a]thieno[2,3‐d]pyrimidine derivatives. [] These derivatives were subsequently evaluated for their EGFR kinase inhibitory action and in vitro anti-breast cancer activity. []

    Relevance: Although this compound doesn't share the exact [, , ]triazolo[4,5-d]pyrimidine core with 1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methylpropan-1-one, it represents a key precursor in the synthesis of structurally related compounds that target EGFR, a potential target shared with the target compound. This connection highlights the importance of exploring synthetic pathways and intermediates related to the target compound to discover new anti-cancer agents.

Properties

CAS Number

923512-19-0

Product Name

1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methylpropan-1-one

IUPAC Name

1-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-methylpropan-1-one

Molecular Formula

C18H20FN7O

Molecular Weight

369.404

InChI

InChI=1S/C18H20FN7O/c1-12(2)18(27)25-9-7-24(8-10-25)16-15-17(21-11-20-16)26(23-22-15)14-5-3-13(19)4-6-14/h3-6,11-12H,7-10H2,1-2H3

InChI Key

HDAWHFITJVXKGJ-UHFFFAOYSA-N

SMILES

CC(C)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.